4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene

Overview

Description

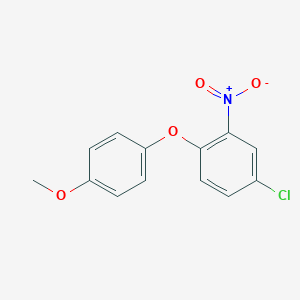

4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene is an organic compound with a complex molecular structure It is characterized by the presence of a chloro group, a methoxy group, a phenoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene typically involves multiple steps. One common method starts with the nitration of 4-chloro-1-(4-methoxy-phenoxy)benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group into the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Quinones or other oxidized aromatic compounds.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of 4-chloro-1-(4-methoxyphenoxy)-2-nitrobenzene exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers, including colorectal and breast cancers. In vitro assays demonstrated that certain analogs of this compound could effectively reduce COX-2 activity, suggesting a potential role in cancer treatment .

Analgesic Properties

Research has also highlighted the analgesic properties of this compound. It has been shown to alleviate pain in animal models, which may be attributed to its interaction with the inflammatory pathways mediated by COX enzymes. This suggests that the compound could serve as a lead structure for developing new analgesics .

Agrochemicals

Herbicidal Activity

The compound has demonstrated herbicidal properties, making it a candidate for agricultural applications. Studies have shown that it can inhibit the growth of certain weeds without adversely affecting crop plants, indicating its potential as a selective herbicide. The mechanism appears to involve disruption of photosynthesis in target weed species .

Pesticide Development

In addition to herbicidal applications, the compound's structural characteristics make it suitable for developing new pesticides. Its ability to penetrate plant tissues effectively allows it to act as a systemic pesticide, providing protection against various pests while minimizing environmental impact .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can improve their resistance to degradation under UV light and high temperatures, making them suitable for industrial applications .

Nanocomposites

The compound is also being investigated for use in nanocomposite materials. When combined with nanomaterials such as graphene or carbon nanotubes, it can enhance the electrical conductivity and mechanical strength of the resulting composites. This application is particularly relevant in the development of advanced electronic devices and sensors .

Case Study 1: Anticancer Research

A study published in Molecules focused on synthesizing various derivatives of this compound and evaluating their COX-2 inhibitory activity. Results showed that specific modifications led to increased potency against cancer cell lines, supporting further development as potential anticancer agents .

Case Study 2: Herbicide Development

In agricultural research, a field trial was conducted to assess the efficacy of this compound as a herbicide. The results indicated significant weed control with minimal impact on crop yield, demonstrating its potential as a safe alternative to conventional herbicides .

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules, potentially leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Similar Compounds

- 1-Methoxy-2-chloro-4-nitrobenzene

- 4-Chloro-2-fluoro-1-nitrobenzene

- 2-Iodo-4-methoxy-1-nitrobenzene

Comparison

Compared to similar compounds, 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene is unique due to the presence of both a methoxy and a phenoxy group, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties, making it a valuable compound for specific applications.

Biological Activity

4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene is a compound with a complex structure that includes chloro, methoxy, and nitro functional groups. Its potential biological activities are of interest in medicinal chemistry and pharmacology. Despite limited direct studies on this specific compound, insights can be drawn from its structural analogs and the general properties of similar compounds.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features:

- A chloro group (Cl) which may enhance lipophilicity and biological activity.

- A methoxy group (OCH₃) that can influence the compound's electronic properties.

- A nitro group (NO₂) which is often associated with biological reactivity.

Biological Activity Overview

Although specific studies on the biological activity of this compound are scarce, related compounds have demonstrated various biological activities, including:

- Antimicrobial Properties : Compounds with similar structures often exhibit antibacterial and antifungal activities. The presence of the nitro group is particularly notable for its potential to form reactive intermediates that may interact with microbial enzymes or DNA.

- Anticancer Activity : Nitro-substituted aromatic compounds have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress.

- Enzyme Inhibition : Many compounds with similar moieties have been shown to inhibit specific enzymes, which can be leveraged for therapeutic applications.

The mechanism of action for this compound is hypothesized based on the behavior of structurally related compounds:

- Reduction of Nitro Group : The nitro group may be reduced to form an amine, which can then interact with various biological targets.

- Enzyme Interaction : The compound might inhibit enzymes by binding to active sites or altering enzyme conformation.

- Reactive Oxygen Species Generation : The compound may induce oxidative stress through ROS production, affecting cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with other similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Nitrophenol | Structure | Antimicrobial, cytotoxic |

| 2-Chloro-4-methoxyphenol | Structure | Antifungal, anti-inflammatory |

| 3-Nitrobenzoic acid | Structure | Anticancer, enzyme inhibitor |

Properties

IUPAC Name |

4-chloro-1-(4-methoxyphenoxy)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4/c1-18-10-3-5-11(6-4-10)19-13-7-2-9(14)8-12(13)15(16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIASXOHEIDKMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429410 | |

| Record name | 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62966-77-2 | |

| Record name | 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.